REACTION_CXSMILES
|
IC1C=C(OC)C=CC=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([N:18]([C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=2)[C:19]2[CH:24]=[CH:23][C:22]([C:25]3[CH:30]=[CH:29][C:28]([N:31]([C:38]4[CH:43]=[CH:42][CH:41]=[C:40]([O:44][CH3:45])[CH:39]=4)[C:32]4[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=4)=[CH:27][CH:26]=3)=[CH:21][CH:20]=2)[CH:15]=[CH:16][CH:17]=1.[I-].[Na+].S1(CCCC1)(=O)=O.C[Si](C)(C)Cl>CC(C)=O.CCCCCCC.O>[CH3:45][O:44][C:40]1[CH:39]=[C:38]([N:31]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:28]2[CH:27]=[CH:26][C:25]([C:22]3[CH:23]=[CH:24][C:19]([N:18]([C:14]4[CH:15]=[CH:16][CH:17]=[C:12]([O:11][CH3:10])[CH:13]=4)[C:46]4[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=4)=[CH:20][CH:21]=3)=[CH:30][CH:29]=2)[CH:43]=[CH:42][CH:41]=1.[C:46]1([N:18]([C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([OH:11])[CH:13]=2)[C:19]2[CH:20]=[CH:21][C:22]([C:25]3[CH:26]=[CH:27][C:28]([N:31]([C:32]4[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=4)[C:38]4[CH:43]=[CH:42][CH:41]=[C:40]([OH:44])[CH:39]=4)=[CH:29][CH:30]=3)=[CH:23][CH:24]=2)[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1 |f:2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N,N'-di(3-methoxyphenyl)-N,N'-diphenyl-[1,1-biphenyl]-4,4'diamine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC(=CC=C1)OC)C1=CC=CC=C1
|
Name
|
N,N'-diphenyl-N,N'-bis(3-methoxyphenyl)-[1,1'-biphenyl]-4,4'diamine
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Quantity
|
137.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)OC)C1=CC=CC=C1)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
223.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
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C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
to stir for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
by placing into a two liter three-necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and an argon gas inlet
|
Type
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TEMPERATURE
|
Details
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then cooled to 60° C
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Type
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TEMPERATURE
|
Details
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to heat at 60°-75° C. for six hours
|
Duration
|
6 h
|
Type
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ADDITION
|
Details
|
The contents of the flask were poured into a 3 liter Erlenmeyer flask
|
Type
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CUSTOM
|
Details
|
The water layer was decanted
|
Type
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EXTRACTION
|
Details
|
The methanol solution was extracted with two 400 milliliter portions of hexane
|
Type
|
CUSTOM
|
Details
|
to remove the hexamethyldisiloxane by-products
|
Type
|
CUSTOM
|
Details
|
to remove the solvents
|
Type
|
CUSTOM
|
Details
|
precipitated into 1.5 liters
|
Type
|
FILTRATION
|
Details
|
The off-white solid was filtered
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude N,N'-diphenyl-N,N'-bis(3-hydroxyphenyl)-[1,1'-biphenyl]-4,4'-diamine was placed into a two liter round-bottom flask
|
Type
|
ADDITION
|
Details
|
containing a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
) was added to the flask
|
Type
|
FILTRATION
|
Details
|
The dark Florisil® was filtered off
|
Type
|
CUSTOM
|
Details
|
leaving a pale yellow toluene solution
|
Type
|
CUSTOM
|
Details
|
The toluene was roto-evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow viscous oil
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The colorless crystals were filtered
|
Type
|
CUSTOM
|
Details
|
Additional product was obtained
|
Type
|
CUSTOM
|
Details
|
by roto-evaporating the acetone from the filtrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC(=CC=C1)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)O)C1=CC=CC=C1)C1=CC(=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |